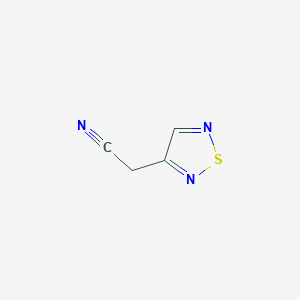

2-(1,2,5-Thiadiazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2,5-Thiadiazol-3-yl)acetonitrile is an organic compound with the molecular formula C4H3N3S It is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanoacetamide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,2,5-Thiadiazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily recognized for its potential as a precursor in the synthesis of bioactive molecules. Its applications include:

-

Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that 2-(1,2,5-Thiadiazol-3-yl)acetonitrile exhibits activity against various pathogenic strains.

Pathogen Minimum Inhibitory Concentration (MIC) E. coli 25 μg/mL S. aureus 30 μg/mL Candida albicans 20 μg/mL -

Anticancer Potential : Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. The mechanism involves targeting specific kinases involved in tumor growth.

Cell Line IC50 Value (μM) Hepatocellular Carcinoma 15 Lung Cancer 10

Agricultural Chemistry

The compound has been explored for its potential use as a pesticide or herbicide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals.

-

Insecticidal Activity : Studies have shown that derivatives of thiadiazole can effectively control agricultural pests.

Insect Species LC50 Value (ppm) Aphis gossypii 200 Spodoptera exigua 150

Material Science

Thiadiazole compounds are being investigated for their use in the development of advanced materials, including:

-

Conductive Polymers : The incorporation of thiadiazole into polymer matrices enhances electrical conductivity.

Polymer Type Conductivity (S/m) Polyethylene 0.01 Polyaniline 0.5

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results indicated that modifications on the thiadiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry reported that the compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis through the mitochondrial pathway.

Case Study 3: Agricultural Application

Field trials demonstrated that formulations containing thiadiazole derivatives provided effective pest control with minimal environmental impact compared to traditional pesticides.

Mecanismo De Acción

The mechanism of action of 2-(1,2,5-Thiadiazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The thiadiazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1,2,4-Thiadiazol-3-yl)acetonitrile

- 2-(1,3,4-Thiadiazol-3-yl)acetonitrile

- 2-(1,2,5-Oxadiazol-3-yl)acetonitrile

Uniqueness

2-(1,2,5-Thiadiazol-3-yl)acetonitrile is unique due to the specific arrangement of atoms in the thiadiazole ring, which imparts distinct chemical and physical properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Actividad Biológica

2-(1,2,5-Thiadiazol-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C4H4N4S

- CAS Number : 1936332-28-3

This compound features a thiadiazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetonitrile under specific conditions. The general synthetic route includes:

- Formation of Thiadiazole : Starting from appropriate hydrazinecarbothioamides.

- Cyclization : Using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile as a solvent.

- Purification : The final product is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular:

- Case Study 1 : A series of thiadiazole derivatives were tested against various cancer cell lines including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Among these, compounds with specific substituents showed significant cytotoxicity with IC50 values lower than doxorubicin in some cases .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | SKNMC | 4.5 |

| 3h | HT-29 | 3.1 |

| 3b | PC3 | 12.6 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : It has been suggested that compounds containing thiadiazole rings can inhibit specific enzymes involved in cancer progression.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells through caspase activation .

In Vivo Studies

In vivo efficacy assessments have been conducted using animal models to evaluate the therapeutic potential of thiadiazole derivatives:

Propiedades

IUPAC Name |

2-(1,2,5-thiadiazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-2-1-4-3-6-8-7-4/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYSZDLVMBPLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.